VU6007705
Description
VU6007705 is a pan-Gαq/11-coupled muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) designed to enhance acetylcholine (ACh) signaling by increasing ACh binding affinity and cooperativity across M1, M3, and M5 mAChR subtypes . Structurally, it features an N-propyl substitution on a benzimidazole core, which distinguishes it from earlier analogs like VU0488129 (N-ethyl substitution) . Unlike traditional orthosteric agonists, this compound exhibits minimal intrinsic agonist activity but robustly potentiates ACh responses through allosteric mechanisms .
Key characteristics:
Properties
Molecular Formula |
C26H32N4O3S |
|---|---|
Molecular Weight |
480.63 |
IUPAC Name |
(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-propyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H32N4O3S/c1-2-14-30(25-9-5-7-19-6-3-4-8-23(19)25)26(31)20-12-15-29(16-13-20)34(32,33)22-10-11-24-21(17-22)18-27-28-24/h3-4,6,8,10-11,17-18,20,25H,2,5,7,9,12-16H2,1H3,(H,27,28)/t25-/m1/s1 |
InChI Key |
YUMBEWHZSRMENI-RUZDIDTESA-N |
SMILES |
O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N(CCC)[C@@H]4CCCC5=C4C=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU-6007705; VU 6007705; VU6007705 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Functional Data Table
| Parameter | This compound | VU0488129 | VU6007678 | ML380 |
|---|---|---|---|---|
| ACh Affinity (α) | >100-fold increase | ~10-fold increase | >100-fold increase | <10-fold increase |
| Cooperativity (β) | ~1 (no efficacy change) | ~1 (no efficacy change) | >1 (efficacy enhanced) | ~1 (M1/M5 only) |
| Subtype Selectivity | Pan-Gαq/11 (M1/M3/M5) | Pan-Gαq/11 (M1/M3/M5) | Pan-Gαq/11 (M1/M3/M5) | M5 > M1 > M3 |
| Allosteric Agonism | None | None | Robust | None |
Research Findings and Key Insights
Receptor-Specific Effects
- M3/M5 mAChRs: After phenoxybenzamine (PBZ) treatment, this compound significantly enhances maximal ACh responses (P = 0.022 for both subtypes), suggesting context-dependent efficacy modulation .
- Comparative Potency : this compound, VU6007678, and VU6008555 exhibit up to 60-fold higher cooperativity than ML380 at Gq-coupled mAChRs, despite similar receptor affinity .
Mechanistic Distinctions
- Cooperativity vs. Efficacy : this compound’s activity is driven by ACh affinity enhancement (α), whereas VU6007678 uniquely potentiates both affinity (α) and efficacy (β) due to its fluorinated indole core .
- Subtype Selectivity : Selectivity in this series arises from differential cooperativity rather than receptor binding affinity. For example, ML380 binds all Gq-coupled mAChRs but activates only M1/M5 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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